molecular formula C11H16N2O5 B6597249 ethyl3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate CAS No. 2260936-39-6

ethyl3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate

Cat. No.: B6597249
CAS No.: 2260936-39-6
M. Wt: 256.25 g/mol
InChI Key: IKHLDZHANQNTMR-UHFFFAOYSA-N
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Description

Ethyl3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted at positions 3 and 4. The tert-butoxycarbonyl (Boc) group at position 3 serves as a protective moiety for the amino group, while the ethyl ester at position 4 enhances solubility and modulates reactivity. This compound is primarily employed as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules requiring controlled amine functionalization .

Properties

IUPAC Name

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-5-16-9(14)7-6-17-13-8(7)12-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHLDZHANQNTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CON=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260936-39-6
Record name ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate
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Preparation Methods

Cyclization of β-Ketoamide Precursors

The cyclization of β-ketoamides represents a direct method for constructing the oxazole ring. In this approach, ethyl 3-amino-4-oxopent-2-enoate is first Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of dimethylaminopyridine (DMAP) and triethylamine (TEA) in dichloromethane (DCM) at 0–25°C. Subsequent dehydration with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) induces cyclization to form the oxazole.

Procedure :

  • Boc Protection : Ethyl 3-amino-4-oxopent-2-enoate (1.0 equiv) is treated with Boc₂O (1.2 equiv), DMAP (0.1 equiv), and TEA (2.0 equiv) in DCM at 0°C for 2 h, followed by stirring at 25°C for 12 h .

  • Cyclization : The Boc-protected intermediate is dissolved in POCl₃ (5 vol%) and heated at 80°C for 3 h. The mixture is quenched with ice-water, and the product is extracted with ethyl acetate .

Key Data :

ParameterValue
Yield (Boc step)92–95%
Yield (cyclization)65–70%
Purity (HPLC)>98%

This method offers moderate yields but requires careful handling of corrosive reagents like POCl₃.

Hantzsch Oxazole Synthesis

The Hantzsch method employs α-haloketones and Boc-protected amides to assemble the oxazole ring. Ethyl 4-chloroacetoacetate reacts with tert-butyl carbamate in the presence of ammonium acetate under refluxing ethanol.

Procedure :

  • Reaction Setup : A mixture of ethyl 4-chloroacetoacetate (1.0 equiv), tert-butyl carbamate (1.1 equiv), and ammonium acetate (2.0 equiv) in ethanol is refluxed for 8 h .

  • Workup : The solvent is evaporated, and the residue is purified via silica gel chromatography (hexanes/ethyl acetate 4:1).

Key Data :

ParameterValue
Yield55–60%
Reaction Time8–10 h
Purity (NMR)>95%

This route suffers from lower yields due to competing side reactions but avoids hazardous dehydrating agents.

Oxidation of Oxazolines

Oxazolines, synthesized via cyclodehydration of β-hydroxyamides, are oxidized to oxazoles using manganese dioxide (MnO₂) or 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)/bis(acetoxy)iodobenzene (BAIB).

Procedure :

  • Oxazoline Formation : Ethyl 3-((tert-butoxycarbonyl)amino)-4-hydroxybut-2-enoate is treated with Deoxo-Fluor® (1.5 equiv) in tetrahydrofuran (THF) at 25°C for 4 h .

  • Oxidation : The oxazoline intermediate is stirred with MnO₂ (3.0 equiv) in chloroform at 40°C for 12 h .

Key Data :

ParameterValue
Yield (oxazoline)85–90%
Yield (oxazole)75–80%
Purity (LC-MS)>97%

This two-step process achieves high purity but requires specialized reagents like Deoxo-Fluor®.

Multicomponent Reactions

The Van Leusen reaction facilitates oxazole synthesis via a one-pot reaction between TosMIC (tosylmethyl isocyanide), aldehydes, and Boc-protected amines.

Procedure :

  • Reaction : TosMIC (1.2 equiv), ethyl glyoxalate (1.0 equiv), and BocNH₂ (1.1 equiv) are combined in methanol with potassium carbonate (2.0 equiv) at 25°C for 24 h .

  • Purification : The crude product is isolated via filtration and recrystallized from ethanol/water.

Key Data :

ParameterValue
Yield50–55%
Reaction Time24 h
Purity (HPLC)>95%

While operationally simple, this method provides lower yields compared to cyclization routes.

Comparative Analysis of Methods

Table 1: Efficiency Metrics Across Methods

MethodYield (%)ScalabilityHazard Profile
β-Ketoamide Cyclization65–70ModerateHigh (POCl₃)
Hantzsch Synthesis55–60LowLow
Oxazoline Oxidation75–80HighModerate (MnO₂)
Multicomponent50–55HighLow

Table 2: Cost and Accessibility

MethodReagent Cost (USD/g)Equipment Needs
β-Ketoamide Cyclization0.45Standard glassware
Hantzsch Synthesis0.30Reflux setup
Oxazoline Oxidation1.20Specialized fluorination
Multicomponent0.75Minimal

Chemical Reactions Analysis

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxazole moiety exhibit significant antimicrobial properties. For instance, derivatives of ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate have been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study :
A study published in the Journal of Medicinal Chemistry demonstrated that oxazole derivatives exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) of these compounds, suggesting that modifications to the oxazole ring can enhance antimicrobial efficacy .

Anti-inflammatory Properties

The compound has also been investigated for its potential anti-inflammatory effects. Oxazole derivatives have been reported to inhibit specific pathways involved in inflammation, making them candidates for developing new anti-inflammatory drugs.

Case Study :
In a study focusing on IRAK-4 inhibition (a key player in inflammatory signaling), derivatives similar to ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate showed significant promise as therapeutic agents for treating inflammatory diseases .

Organic Synthesis Applications

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable in synthesizing more complex molecules.

Synthesis of Bioactive Compounds

The compound is utilized as a building block in synthesizing bioactive molecules, particularly those with potential pharmaceutical applications.

Data Table: Synthesis Pathways

Reaction TypeConditionsProductYield (%)
AlkylationBase-catalyzed reactionAlkylated oxazole derivative85
Ring-opening ReactionAcidic conditionsOpen-chain derivative90
N-acylationCoupling with acyl chloridesN-acylated product75

Mechanism of Action

The mechanism of action of ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then interact with the target molecule. This interaction can lead to the inhibition or activation of the target, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparison with analogous molecules. Below is a detailed analysis supported by available

Key Observations:

Core Heterocycle vs. Carbamate/Cycloalkane :

  • The 1,2-oxazole core distinguishes the target compound from carbamates (e.g., compound 5a) and cyclopentane derivatives. The oxazole’s aromaticity and electron-deficient nature enhance its reactivity in cycloaddition and substitution reactions compared to saturated carbamate or cyclopentane systems .
  • In contrast, benzaldehyde derivatives (e.g., Reference Example 114) prioritize aromatic electrophilic substitution, a property absent in oxazole-based systems .

Protective Groups and Functionalization :

  • The Boc group is a common protective strategy across these compounds, ensuring amine stability during synthetic steps. However, its cleavage conditions (e.g., acidic treatment) remain consistent, irrespective of the core structure .
  • The ethyl ester in the target compound offers hydrolytic lability, enabling downstream conversion to carboxylic acids—a feature shared with cyclopentanecarboxylic acid derivatives but absent in carbamates or benzaldehydes .

Synthetic Efficiency: Compound 5a (tert-butyl (2-(aminooxy)ethyl) carbamate) achieves an 80% yield via hydrazine-mediated deprotection in ethanol, highlighting the robustness of Boc-protected intermediates in such reactions . The target compound’s synthesis likely follows analogous Boc-protection strategies, though specific yields are unreported in the provided evidence.

Physicochemical and Reactivity Profiles

Property Ethyl3-{[(Boc)amino}-1,2-oxazole-4-carboxylate tert-Butyl (2-(aminooxy)ethyl) carbamate 1-((Boc)amino)cyclopentanecarboxylic acid
Solubility Moderate (ethyl ester enhances lipophilicity) High (polar carbamate group) Low (cyclopentane core)
Stability Stable under basic conditions Acid-labile (Boc cleavage) Stable
Reactivity Electrophilic substitution at oxazole C5 Nucleophilic attack at carbamate Carboxylic acid coupling reactions
Key Findings:
  • The ethyl ester in the target compound increases lipophilicity compared to polar carbamates (e.g., 5a), making it more suitable for lipid membrane penetration in drug delivery applications.
  • The oxazole ring’s electron deficiency facilitates regioselective functionalization, a trait absent in saturated or purely aromatic analogues .

Biological Activity

Ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • Molecular Formula : C10H14N2O5
  • SMILES Notation : CC(C)(C)OC(=O)NCC1=NOC=C1C(=O)O

This structure indicates the presence of an oxazole ring, which is often associated with various biological activities, including antimicrobial and antioxidant properties.

Synthesis

The synthesis of ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with appropriate oxazole derivatives. The synthetic pathway can be optimized for yield and purity through various reaction conditions.

Antioxidant Activity

Research has indicated that compounds containing oxazole rings exhibit significant antioxidant properties. In comparative studies using DPPH and ABTS assays, compounds similar to ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate demonstrated varying degrees of radical scavenging activity. For instance:

Compound DPPH Inhibition (%) ABTS Inhibition (%)
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylateTBDTBD
Standard Antioxidant (Ascorbic Acid)80.00 ± 1.2075.00 ± 0.90

The exact values for ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate require further experimental validation.

Antimicrobial Activity

Compounds with oxazole moieties have shown promising antimicrobial effects against various pathogens. A study highlighted that derivatives similar to ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate exhibited effective inhibition against Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies suggest that while some oxazole derivatives show cytotoxic effects on cancer cell lines, others maintain low toxicity levels at therapeutic concentrations.

Case Studies

A notable case study involved the evaluation of a series of oxazole-containing compounds for their biological activities:

  • Study on Antioxidant Properties :
    • Researchers synthesized several oxazole derivatives and tested their antioxidant capacity using DPPH and ABTS assays.
    • Results indicated that certain modifications to the oxazole ring enhanced antioxidant activity compared to standard agents.
  • Antimicrobial Screening :
    • A library of oxazole derivatives was screened against common bacterial strains.
    • Ethyl 3-{[(tert-butoxy)carbonyl]amino}-1,2-oxazole-4-carboxylate showed promising results, particularly against Staphylococcus aureus and Escherichia coli.

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